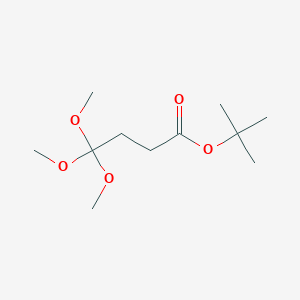
Tert-butyl 4,4,4-trimethoxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4,4,4-trimethoxybutanoate: is an organic compound with the molecular formula C11H22O5. It is a derivative of butanoic acid, where the hydrogen atoms on the fourth carbon are replaced by three methoxy groups, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4,4-trimethoxybutanoate typically involves the esterification of 4,4,4-trimethoxybutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and passed through a heated reactor. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as ion-exchange resins can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4,4,4-trimethoxybutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4,4,4-trimethoxybutanoic acid and tert-butyl alcohol.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Hydrolysis: 4,4,4-trimethoxybutanoic acid and tert-butyl alcohol.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of methoxy groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4,4,4-trimethoxybutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of tert-butyl 4,4,4-trimethoxybutanoate primarily involves its hydrolysis to release 4,4,4-trimethoxybutanoic acid and tert-butyl alcohol. The ester bond is cleaved by the action of esterases or under acidic or basic conditions. The released 4,4,4-trimethoxybutanoic acid can then participate in various biochemical pathways, depending on the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-bromobutanoate: Similar in structure but contains a bromine atom instead of methoxy groups.
Tert-butyl 4-hydroxybutanoate: Contains a hydroxyl group instead of methoxy groups.
Tert-butyl 4-aminobutanoate: Contains an amino group instead of methoxy groups.
Uniqueness
Tert-butyl 4,4,4-trimethoxybutanoate is unique due to the presence of three methoxy groups on the fourth carbon, which imparts distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C11H22O5 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
tert-butyl 4,4,4-trimethoxybutanoate |
InChI |
InChI=1S/C11H22O5/c1-10(2,3)16-9(12)7-8-11(13-4,14-5)15-6/h7-8H2,1-6H3 |
InChI-Schlüssel |
UIJYAWWITTWOBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B13474385.png)
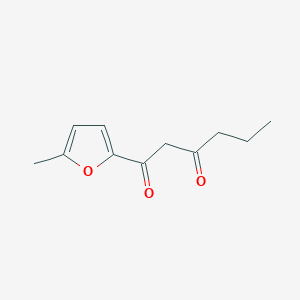
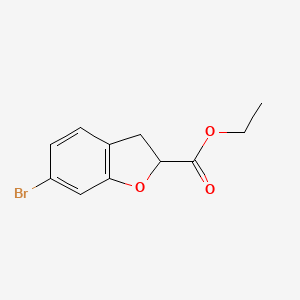





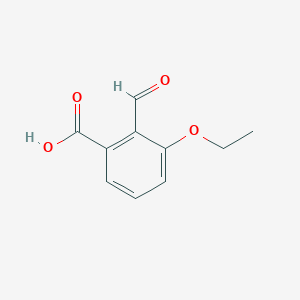
![4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane](/img/structure/B13474429.png)
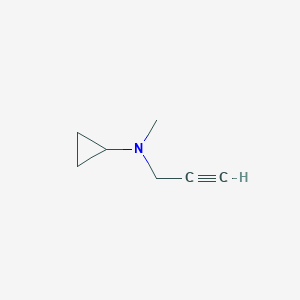
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride](/img/structure/B13474434.png)
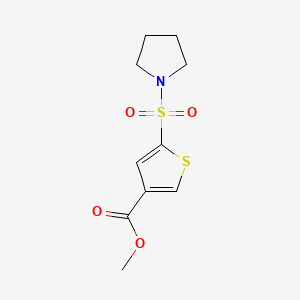
![3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid](/img/structure/B13474449.png)
